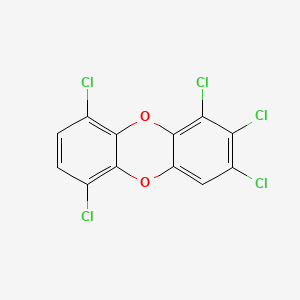

1,2,3,6,9-Pentachlorodibenzo-p-dioxin

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-5(14)11-10(4)18-7-3-6(15)8(16)9(17)12(7)19-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKWRHSKKNELND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074105 | |

| Record name | 1,2,3,6,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82291-34-7 | |

| Record name | 1,2,3,6,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J1WXD2N9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for 1,2,3,6,9 Pentachlorodibenzo P Dioxin and Dioxin Like Compounds

Sample Collection and Preparation Techniques

The initial stages of sample collection and preparation are critical for obtaining reliable and representative results. The choice of methodology depends heavily on the sample matrix and the specific objectives of the analysis.

Ensuring that the collected sample accurately reflects the concentration of dioxins in the environment is a fundamental prerequisite for any analysis. Various strategies are employed for different environmental matrices to achieve representative sampling.

Soil and Sediment: For soil and sediment, sampling strategies often involve collecting multiple subsamples from a defined area to create a composite sample. This approach helps to minimize the effect of spatial heterogeneity of contaminants. The depth of sampling is also a critical parameter, particularly in assessing historical deposition or contamination profiles. For instance, in the University of Michigan Dioxin Exposure Study, surface soil (0-1 inch) was primarily targeted, with deeper samples (1-6 inches) taken in specific cases to investigate subsurface contamination. dioxin20xx.org Established protocols, such as those outlined in U.S. EPA Method 4425, guide the collection of solvent extracts from soils and sediments. epa.gov

Water: Sampling of water for dioxin analysis can be complex due to their low solubility and tendency to adsorb to particulate matter. nih.gov Both grab samples and composite samples may be collected, depending on the variability of the water body. Large volume water samples are often required to achieve the necessary detection limits. U.S. EPA Method 613 provides procedures for measuring 2,3,7,8-TCDD in municipal and industrial wastewater. epa.gov For broader analysis of tetra- through octa-chlorinated dioxins and furans, U.S. EPA Method 1613B is employed. epa.gov

Air: Air sampling for dioxin-like compounds typically involves the use of high-volume samplers that draw a large volume of air through a filter and a sorbent trap, such as polyurethane foam (PUF) or XAD-2 resin. sigmaaldrich.compublications.gc.ca This allows for the collection of both particulate-bound and vapor-phase compounds. U.S. EPA Method TO-9A describes the collection of polyhalogenated dioxins and furans in ambient air over a 24-hour period, allowing for the quantification of concentrations as low as 0.2 picograms per cubic meter (pg/m³). epa.gov For stationary sources like smokestacks, U.S. EPA Method 23/23A is used to measure air emissions. epa.govepa.gov

Biota: The analysis of biological tissues (biota) is crucial for understanding the bioaccumulation and biomagnification of dioxins in the food chain. alsglobal.eu Sampling strategies for biota, such as fish, birds, or marine mammals, must consider factors like species, age, sex, and lipid content of the tissue, as these can significantly influence contaminant concentrations. alsglobal.eu The levels of contaminants found in biota represent the bioavailable fraction, which can differ from the total concentrations in sediment or water. alsglobal.eu

Table 1: Overview of Sampling Methods for Dioxin-Like Compounds in Various Environmental Matrices

| Environmental Matrix | Sampling Strategy | Key Considerations | Relevant EPA Method(s) |

|---|---|---|---|

| Soil/Sediment | Composite sampling from multiple points. | Sampling depth, spatial heterogeneity. | Method 4425, Method 8290A epa.govclu-in.org |

| Water | Large volume grab or composite samples. | Low solubility, adsorption to particulates. | Method 613, Method 1613B epa.gov |

| Air | High-volume sampling with filter and sorbent. | Particulate vs. vapor phase, sampling duration. | Method TO-9A, Method 23/23A epa.gov |

| Biota | Targeted sampling of specific species and tissues. | Species, age, lipid content, trophic level. alsglobal.eu | Method 8290A clu-in.org |

Once a representative sample is collected, the target analytes must be efficiently extracted from the matrix. The choice of extraction method is critical for achieving high recovery of the compounds of interest.

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a widely used technique for extracting organic compounds from solid and semi-solid samples. thermofisher.comanaliticaweb.com.br ASE utilizes elevated temperatures and pressures to increase the efficiency of the extraction process. analiticaweb.com.br The high temperature accelerates the extraction kinetics, while the high pressure maintains the solvent in a liquid state above its boiling point, enabling safe and rapid extractions. analiticaweb.com.br This technique offers several advantages over traditional methods, including reduced extraction times (typically 15-20 minutes per sample), lower solvent consumption, and improved reproducibility. thermofisher.comthermofisher.com ASE is an accepted technique under U.S. EPA Method 3545A for the extraction of a wide range of organic pollutants, including dioxins and furans. thermofisher.comthermofisher.com Studies have shown that ASE can achieve extraction efficiencies comparable to or even better than traditional Soxhlet extraction for dioxins and dioxin-like PCBs from environmental samples. nih.gov

Soxhlet extraction is a classical and well-established method for the extraction of organic compounds from solid matrices. gerhardt.de The technique involves continuously washing the sample with a distilled solvent. chromatographyonline.com While effective and robust, Soxhlet extraction is a time-consuming process, often requiring 16 to 24 hours per sample, and consumes large volumes of solvent. chromatographyonline.comrsc.org U.S. EPA Method 23, considered a gold standard for air sampling media, specifies a 16-hour Soxhlet extraction with toluene (B28343). rsc.org For solid samples like soil and sediment, Soxhlet extraction has been a traditional approach, though it is increasingly being replaced by more modern techniques like ASE. chromatographyonline.com

Table 2: Comparison of Accelerated Solvent Extraction (ASE) and Soxhlet Extraction

| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |

|---|---|---|

| Extraction Time | 15-20 minutes per sample thermofisher.com | 16-24 hours per sample chromatographyonline.comrsc.org |

| Solvent Consumption | Low (e.g., <50 mL for a 20g sample) analiticaweb.com.br | High (e.g., 150 mL or more) chromatographyonline.com |

| Automation | Fully automated systems available. thermofisher.com | Generally a manual process. |

| Temperature & Pressure | Elevated (e.g., 150°C, 1500 psi) osti.gov | Boiling point of the solvent at atmospheric pressure. |

| EPA Method | Method 3545A thermofisher.com | Referenced in methods like EPA 23. rsc.org |

The choice of solvent is a critical factor influencing the extraction efficiency of dioxin-like compounds. The ideal solvent should have a high affinity for the target analytes and the ability to penetrate the sample matrix effectively.

Commonly used solvents for the extraction of dioxins include toluene, hexane, and mixtures of polar and non-polar solvents. researchgate.net Toluene is often recommended in standard methods like EPA 3545A and is effective for a range of matrices. researchgate.net For Soxhlet extraction, toluene has been shown to be effective, although n-hexane alone can result in unsatisfactory recoveries. researchgate.net

For Pressurized Liquid Extraction (PLE), a wider range of solvents and solvent mixtures can be effective. Studies have shown that for PLE, satisfactory results can be obtained with n-hexane, toluene, acetone (B3395972), and mixtures such as acetone/n-hexane and acetone/toluene. researchgate.net The use of a polar solvent like acetone in a mixture can help to disrupt strong analyte-matrix interactions, particularly in wet samples. researchgate.net The selection of the optimal solvent or solvent mixture often depends on the specific characteristics of the sample matrix, such as moisture content and organic matter content.

Following extraction, the sample extract contains not only the target dioxin-like compounds but also a complex mixture of co-extracted interfering compounds (e.g., lipids, pigments, and other organic compounds). An extensive clean-up and fractionation procedure is therefore necessary to isolate the analytes of interest and remove interferences before instrumental analysis.

This multi-step process typically involves the use of various chromatographic columns packed with different sorbents. Common sorbents include:

Multi-layer Silica (B1680970) Gel: These columns are often used as an initial clean-up step. They can contain layers of silica gel treated with sulfuric acid, potassium hydroxide, and silver nitrate (B79036). env.go.jp The acidic layers oxidize lipids and remove basic compounds, the basic layer removes acidic components, and the silver nitrate layer removes sulfur-containing compounds. sigmaaldrich.com

Alumina: Alumina columns are used to separate PCDD/Fs and PCBs into different fractions. env.go.jp The fractionation is based on the polarity of the compounds.

Activated Carbon: Carbon-based sorbents are highly effective for isolating planar compounds like dioxins and coplanar PCBs from non-planar compounds like mono-ortho PCBs. env.go.jpuliege.be The planar molecules are strongly retained on the carbon column and are subsequently eluted with a strong solvent like toluene in a reverse direction (backflush). uliege.be

Florisil: Florisil columns can also be used in the clean-up process, often in combination with other sorbents, to achieve the desired level of purification and fractionation. sigmaaldrich.com

Automated sample preparation systems are available that can perform these complex clean-up and fractionation steps, reducing manual labor and improving reproducibility. dioxin20xx.orgj2scientific.com These systems can be programmed to perform sequential elution through multiple columns, collect different fractions, and even concentrate the final extracts. j2scientific.com The goal of the clean-up procedure is to produce a final extract that is clean enough for highly sensitive instrumental analysis, such as by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). env.go.jp

Table 3: Common Sorbents Used in Dioxin Sample Clean-up and Their Functions

| Sorbent | Primary Function | Interferences Removed/Compounds Fractionated |

|---|---|---|

| Acid/Base Modified Silica Gel | Removal of polar interferences. | Lipids, acidic and basic compounds. sigmaaldrich.com |

| Silver Nitrate Impregnated Silica Gel | Removal of sulfur compounds. | Elemental sulfur and sulfur-containing organics. env.go.jp |

| Alumina | Fractionation. | Separation of PCDD/Fs from some PCBs. env.go.jp |

| Activated Carbon | Fractionation of planar molecules. | Separates planar (e.g., PCDD/Fs, co-PCBs) from non-planar compounds. uliege.be |

| Florisil | General clean-up and fractionation. | Separation of different classes of organic compounds. sigmaaldrich.com |

Sample Clean-up and Fractionation Procedures

Chromatographic Separation and Mass Spectrometric Detection

Following intensive cleanup, the purified extract is analyzed using a combination of high-resolution gas chromatography for separation and mass spectrometry for detection and quantification.

High-Resolution Gas Chromatography (HRGC) is indispensable for the analysis of dioxins because it is capable of separating the highly toxic 2,3,7,8-substituted congeners from the numerous other, less toxic isomers. dspsystems.eu There are 10 isomers of pentachlorodibenzo-p-dioxin, and separating the specific 1,2,3,6,9-PeCDD congener from others is critical for accurate assessment.

The separation is typically performed on long capillary columns (e.g., 60 meters) with a nonpolar stationary phase, such as a 5% phenyl dimethylpolysiloxane (e.g., DB-5). kendrolab.plresearchgate.net This type of column separates the isomers based on their boiling points and interaction with the stationary phase. However, complete isomer-specific separation on a single column is not always possible for all congeners. researchgate.net For example, the separation of the highly toxic 2,3,7,8-TCDD from other TCDD isomers can be challenging. researchgate.net Therefore, regulatory methods often require confirmation on a second GC column with a different polarity stationary phase to ensure unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for the detection and quantification of dioxins at ultra-trace levels. It is often considered the "gold standard" for regulatory compliance monitoring. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing them to distinguish between target analytes and interfering compounds that may have the same nominal mass but a different exact mass.

For dioxin analysis, the mass spectrometer is typically operated at a resolution of 10,000 or greater. This high resolving power is necessary to separate the molecular ions of PCDDs and PCDFs from potential interferences. kendrolab.pl Detection is achieved using selected ion monitoring (SIM), where the instrument is set to monitor only a few specific, characteristic m/z values for each target congener, which dramatically increases sensitivity and selectivity. specartridge.com An analyte is confirmed by the simultaneous detection of two characteristic ions in the correct isotopic abundance ratio, along with a retention time that matches that of a known standard.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantification technique used with HRGC/HRMS to achieve the highest level of accuracy and precision in dioxin analysis. The method involves adding a known amount of an isotopically labeled internal standard (e.g., containing Carbon-13, ¹³C) for each target analyte to the sample prior to extraction and cleanup.

These labeled standards are chemically identical to their native (¹²C) counterparts and thus behave identically throughout the entire sample preparation and analysis process. Any loss of the native analyte during the procedure will be matched by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the native analyte and the labeled standard because of their mass difference. By measuring the ratio of the response of the native analyte to the response of the known amount of labeled standard, the exact concentration of the native analyte in the original sample can be calculated, automatically correcting for recovery losses.

Table 2: Examples of Native Dioxin Congeners and Their Corresponding ¹³C-Labeled Internal Standards

| Native Compound | Labeled Internal Standard |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | ¹³C₁₂-2,3,7,8-TCDD |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | ¹³C₁₂-1,2,3,7,8-PeCDD |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | ¹³C₁₂-1,2,3,6,7,8-HxCDD |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (B131705) (HpCDD) | ¹³C₁₂-1,2,3,4,6,7,8-HpCDD |

| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | ¹³C₁₂-OCDD |

Source: Information compiled from various analytical methods.

In recent years, gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS) has emerged as a robust and sensitive alternative to HRMS for dioxin analysis. This technique has been accepted by some regulatory bodies, such as the European Union, as a valid confirmatory method.

The triple quadrupole instrument operates in Multiple Reaction Monitoring (MRM) mode. grupobiomaster.com In this mode, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of 1,2,3,6,9-PeCDD). This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific, characteristic product ion that results from the fragmentation. This two-stage mass filtering (precursor ion → product ion) provides exceptional selectivity, effectively minimizing background noise and matrix interferences. The high specificity and sensitivity of MRM allow GC-MS/MS systems to achieve the low detection limits required for dioxin monitoring.

Low-Resolution Mass Spectrometry (LRMS) Applications

While high-resolution mass spectrometry (HRMS) coupled with high-resolution gas chromatography (HRGC) is considered the "gold standard" for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) due to its high sensitivity and selectivity, low-resolution mass spectrometry (LRMS) also finds application, particularly as a more accessible and cost-effective alternative. tuiasi.rochromatographytoday.com Systems using high-resolution gas chromatography coupled with low-resolution mass spectrometry (HRGC/LRMS), especially in negative chemical ionization (NCI) mode, can be beneficial for assessing dioxin pollution levels in environmental samples. tuiasi.ro

Research has shown that LRMS systems operating in NCI mode are capable of meeting the requirements for the environmental analysis of many toxic dioxin congeners at parts-per-trillion (ppt) levels. tuiasi.ro However, a notable exception is 2,3,7,8-TCDD, which exhibits lower sensitivity in negative chemical ionization, potentially limiting the method's applicability for direct analysis without specific improvements for this critical congener. tuiasi.ro Despite this limitation, LRMS can be a viable tool for screening and for studies where the extremely low detection limits of HRMS are not a strict necessity. The European research project DIFFERENCE, for instance, has explored the validation of screening methods like GC-LRMS/MS for dioxin analysis. researchgate.net The use of tandem mass spectrometry (MS/MS) with LRMS instruments, such as triple quadrupole systems (GC-QqQ-MS/MS), enhances selectivity and sensitivity, making it a suitable alternative to HRMS for the quantitative analysis of dioxins in food and environmental samples. researchgate.netresearchgate.net

Quality Assurance and Quality Control (QA/QC) in PCDD Analysis

Rigorous quality assurance and quality control (QA/QC) measures are fundamental to ensure the accuracy, precision, and reliability of data in the analysis of PCDDs, including 1,2,3,6,9-Pentachlorodibenzo-p-dioxin. chromatographytoday.com Given the complexity of the matrices and the ultra-trace levels at which these compounds are found, a comprehensive QA/QC program is essential. well-labs.com This program typically includes the initial demonstration of laboratory capability, ongoing analysis of blanks and spiked samples, and adherence to established performance criteria. well-labs.com

The isotope dilution method is the cornerstone of accurate quantification in dioxin analysis. chromatographytoday.comresearchgate.netenv.go.jp This technique involves adding known amounts of stable, isotopically-labeled analogs of the target compounds to every sample before extraction and cleanup. chromatographytoday.comepa.govca.gov For PCDDs, ¹³C-labeled standards are commonly used. nih.gov For instance, EPA Method 1613 specifies spiking samples with ¹³C₁₂-labeled analogs of 15 of the 17 toxic 2,3,7,8-substituted PCDDs and polychlorinated dibenzofurans (PCDFs). well-labs.com

These internal standards behave almost identically to their native, unlabeled counterparts throughout the extraction, cleanup, and analysis processes. ca.gov By measuring the ratio of the native analyte to its labeled internal standard in the final extract, analysts can accurately calculate the initial concentration of the native compound in the sample. epa.gov This approach effectively corrects for variations in extraction efficiency and sample matrix effects, as any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. chromatographytoday.comri.gov

| Standard Type | Purpose | Point of Addition | Example Compounds |

| Internal Standard | Quantify native analytes using isotope dilution; correct for matrix effects and recovery losses. | Before sample extraction. | ¹³C₁₂-labeled analogs of 2,3,7,8-substituted PCDDs/PCDFs. |

| Recovery Standard | Determine the percent recovery of the internal standards; assess overall method performance. | To the final extract, immediately before GC-MS analysis. | ¹³C₁₂-1,2,3,4-TCDD, ¹³C₁₂-1,2,3,7,8,9-HxCDD. |

The detection limits (DLs) and quantification limits (QLs) for PCDDs are highly dependent on the sample matrix, the level of interferences, and the analytical instrumentation used. well-labs.comccme.ca For highly sensitive methods like HRGC/HRMS, detection limits can reach the parts-per-quadrillion (ppq) level, which is equivalent to picograms per liter (pg/L) for aqueous samples or nanograms per kilogram (ng/kg) for solids. well-labs.comchromatographyonline.com

Regulatory methods like EPA Method 1613 provide minimum levels (MLs), which are the levels at which dioxins can be determined in the absence of interferences. well-labs.com However, in real-world samples, the achievable detection limits are often higher due to matrix interference. ccme.ca The European Union has established guidance for determining the limit of detection (LOD) and limit of quantification (LOQ), often based on signal-to-noise ratios from chromatograms or through calibration experiments with spiked blank matrix samples. researchgate.netresearchgate.net

The following table summarizes typical detection limits for PCDDs in various environmental matrices.

| Matrix | Detection Limit Range | Units | Notes |

| Water | 0.29 - 1.4 dioxin20xx.org | pg/L (ppq) | For 2,3,7,8-substituted congeners. Can be as low as 0.001 µg/L for some organochlorine pesticides. nih.gov |

| Soil | 0.5 - 4.0 ccme.ca | ng/kg (ppt) | Actual limits depend on sample background interference. ccme.ca |

| Sediment | 0.001 - 0.005 | µg/g | For general organochlorine pesticides. nih.gov |

| Air Emissions | Nanogram to picogram levels | ng/m³, pg/m³ | Sensitivity depends on co-contaminants and sample size. well-labs.com |

| Food/Feed | ~0.05 | ng/kg | Estimated LOQ per congener in animal feed. researchgate.net |

A significant challenge in the analysis of this compound and other PCDDs is the presence of interfering compounds in sample extracts. epa.govepa.gov These interferences can be co-extracted from the sample matrix and are often present at concentrations several orders of magnitude higher than the target analytes. epa.govepa.gov Common interfering substances include polychlorinated biphenyls (PCBs), polychlorinated diphenyl ethers (PCDPEs), and chlorinated naphthalenes. epa.govepa.gov

To achieve the required selectivity, a multi-step cleanup process is essential. nih.gov This typically involves column chromatography using various adsorbents like florisil, alumina, silica, and activated carbon. nih.govlegislation.gov.uk These steps are designed to separate the planar dioxin molecules from the bulk of non-planar interfering compounds. nih.gov

Even with extensive cleanup, chromatographic separation is critical for selectivity, especially to distinguish between toxic 2,3,7,8-substituted isomers and their less toxic or non-toxic congeners. nih.govepa.gov For example, standard DB-5 GC columns may not fully separate the highly toxic 2,3,7,8-TCDF from other TCDF isomers like 2,3,4,7-TCDF. chromatographyonline.comepa.gov Therefore, regulatory methods often recommend the use of a secondary, confirmation column with a different polarity (e.g., a 50%-cyanopropylphenyl-dimethylpolysiloxane column) to ensure accurate isomer-specific identification. chromatographyonline.com High-resolution mass spectrometry also plays a key role in selectivity by monitoring for specific, characteristic ions of the target molecules, allowing them to be distinguished from other co-eluting compounds. nih.gov

Emerging Analytical Techniques and Methodological Advances

While HRGC/HRMS remains the regulatory benchmark, significant advances in mass spectrometry have led to the development of powerful alternative techniques for dioxin analysis. nih.govresearchgate.net These emerging methods offer comparable or even superior performance in terms of sensitivity and selectivity, often with lower operational costs and maintenance requirements. researchgate.net

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), particularly using triple quadrupole (QqQ) instruments, has gained widespread acceptance. researchgate.netchromatographyonline.comiss.it GC-MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise and matrix interferences. nih.gov This technique has been shown to be a reliable and valid alternative to HRMS for the confirmatory analysis of PCDDs and PCDFs. researchgate.netchromatographyonline.com

Another significant innovation is the use of atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (APGC-MS/MS). researchgate.netchromatographyonline.com APGC is a soft ionization technique that results in less fragmentation and more abundant molecular ions compared to traditional electron ionization (EI). chromatographyonline.com This enhances sensitivity and selectivity, allowing APGC-MS/MS systems to meet and often exceed the stringent requirements of regulatory methods for dioxin testing. The U.S. EPA has been evaluating APGC-MS/MS as an alternative confirmatory method. chromatographyonline.com

Furthermore, high-resolution accurate-mass (HRAM) instruments like GC-Orbitrap MS are emerging as powerful tools for dioxin analysis. thermofisher.com These systems provide very high mass resolution (≥60,000), allowing for the confident identification of target compounds based on their exact mass, even in complex matrices. thermofisher.com This capability enables laboratories to meet current regulatory criteria while also providing a wealth of data for non-targeted screening and future analytical challenges. thermofisher.com

Isomer Specific Research and Quantitative Structure Activity Relationships Qsars of Pentachlorodibenzo P Dioxins

Congener Profile Analysis and Environmental Signature Identification

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are typically found in the environment as complex mixtures of various congeners. researchgate.net The specific distribution of these congeners, known as the congener profile, can serve as a chemical fingerprint or "signature" to identify the source of contamination. scirp.org For instance, emissions from municipal waste incineration will have a different congener profile compared to byproducts from chemical manufacturing processes like the production of pentachlorophenol (B1679276) (PCP). scirp.orgnih.gov

While much of the focus has been on the highly toxic 2,3,7,8-substituted congeners, the presence and relative abundance of non-2,3,7,8-substituted isomers, such as 1,2,3,6,9-pentachlorodibenzo-p-dioxin, are also crucial for a complete environmental assessment. However, specific data on the congener profiles of non-2,3,7,8-substituted PeCDDs in various environmental matrices are limited. Generally, congeners like octachlorodibenzo-p-dioxin (B131699) (OCDD) and 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (HpCDD) are often the most abundant congeners found in environmental samples. scirp.orgmdpi.com The identification of specific signatures for isomers like 1,2,3,6,9-PeCDD is an ongoing area of research.

Table 1: Representative PCDD/F Congener Profile from a Pentachlorophenol (PCP) Impacted Soil Sample

| Congener | Concentration (pg/g) |

| 2,3,7,8-TCDD | 150 |

| 1,2,3,7,8-PeCDD | 1,200 |

| 1,2,3,4,7,8-HxCDD | 3,500 |

| 1,2,3,6,7,8-HxCDD | 8,000 |

| 1,2,3,7,8,9-HxCDD | 2,000 |

| 1,2,3,4,6,7,8-HpCDD | 150,000 |

| OCDD | 1,500,000 |

| 2,3,7,8-TCDF | 50 |

| 1,2,3,7,8-PeCDF | 150 |

| 2,3,4,7,8-PeCDF | 250 |

| 1,2,3,4,7,8-HxCDF | 1,000 |

| 1,2,3,6,7,8-HxCDF | 800 |

| 1,2,3,7,8,9-HxCDF | 150 |

| 2,3,4,6,7,8-HxCDF | 900 |

| 1,2,3,4,6,7,8-HpCDF | 15,000 |

| 1,2,3,4,7,8,9-HpCDF | 2,000 |

| OCDF | 100,000 |

| Note: This table provides a general example of a congener profile and does not specifically include data for this compound due to a lack of available specific data. |

Isomer-Specific Environmental Behavior and Fate (e.g., Differential Photodegradation, Persistence)

The environmental persistence and fate of PCDD congeners are highly dependent on their molecular structure. Factors such as the number and position of chlorine atoms influence their resistance to degradation processes.

Persistence: Due to their chemical stability and hydrophobicity, PCDDs are persistent organic pollutants (POPs) that can bioaccumulate in the food chain. researchgate.netnih.govisotope.com The half-life of PCDDs in soil can be several years. nih.govepa.gov The persistence of a specific congener is related to its resistance to biotic and abiotic degradation. The lack of 2,3,7,8-lateral chlorine substitution in 1,2,3,6,9-PeCDD might render it more susceptible to metabolic degradation compared to its 2,3,7,8-substituted counterparts, although it is still expected to be a persistent compound.

Structure-Activity Relationship (SAR) Studies for PCDD Congeners

The toxicity of many PCDD congeners is mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. wikipedia.orgnih.gov The binding affinity of a PCDD congener to the AhR is a key determinant of its potential to elicit a toxic response.

Structure-activity relationship (SAR) studies have established that the highest binding affinities are associated with congeners that have chlorine atoms in the lateral 2, 3, 7, and 8 positions. nih.gov These congeners can adopt a planar conformation, which is crucial for fitting into the ligand-binding pocket of the AhR. researchgate.net

For this compound, the absence of chlorine atoms at the 7 and 8 positions and the presence of a chlorine at the 9-position would significantly reduce its planarity and, consequently, its binding affinity for the AhR compared to 2,3,7,8-substituted congeners. While direct binding affinity data for 1,2,3,6,9-PeCDD are not available, it is predicted to be a weak AhR agonist.

Binding of a PCDD congener to the AhR initiates a cascade of events leading to the induction of various genes, including those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1), which has aryl hydrocarbon hydroxylase (AHH) activity. The potency of a congener to induce these enzymes is generally correlated with its AhR binding affinity.

Congeners with high AhR binding affinity, such as 2,3,7,8-TCDD, are potent inducers of AHH activity. nih.gov Conversely, congeners with low AhR binding affinity are weak or non-inducers. Given the predicted low AhR binding affinity of 1,2,3,6,9-PeCDD, its potency to induce AHH is expected to be significantly lower than that of 2,3,7,8-substituted congeners. Studies on other non-2,3,7,8-substituted congeners have confirmed their lower inductive potency. nih.gov

Computational chemistry provides valuable tools for predicting the reactivity and environmental fate of chemicals for which experimental data are scarce. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reaction rates of PCDD congeners with atmospheric oxidants like the hydroxyl radical (OH).

The reaction with OH radicals is a primary degradation pathway for PCDDs in the gas phase. researchgate.netnih.gov The rate of this reaction is influenced by the electronic properties of the molecule, which are determined by the number and position of chlorine atoms. nih.gov Computational studies have shown that the energy of the highest occupied molecular orbital (EHOMO) is a key descriptor in predicting the reaction rate constant. nih.gov For 1,2,3,6,9-PeCDD, computational models could be employed to estimate its atmospheric half-life by predicting its reaction rate with OH radicals.

Table 2: Predicted OH Radical Reaction Rate Constants for Selected PCDD Congeners

| Congener | Predicted kOH (cm3 molecule-1 s-1) |

| Dibenzo-p-dioxin (B167043) (DD) | 1.70 x 10-12 |

| 2-Chlorodibenzo-p-dioxin (2-CDD) | 2.79 x 10-12 |

| 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) | 1.00 x 10-12 |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) | 1.66 x 10-12 |

| Octachlorodibenzo-p-dioxin (OCDD) | 3.18 x 10-12 |

| Note: This table provides examples of predicted rate constants for other congeners to illustrate the range of reactivity. Specific predicted data for this compound is not available in the cited literature. |

Toxic Equivalency Factor (TEF) Derivation and Application in Mixtures Assessment

The Toxic Equivalency Factor (TEF) approach is a risk assessment tool used to evaluate the toxicity of complex mixtures of dioxin-like compounds. nih.govwikipedia.org It expresses the toxicity of individual congeners relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgresearchgate.net

The derivation of TEFs is based on a comprehensive evaluation of in vivo and in vitro studies that assess the relative potency of congeners to elicit AhR-mediated toxic and biological effects. nih.gov The World Health Organization (WHO) has established consensus TEF values for 2,3,7,8-substituted PCDDs and PCDFs, as well as for some dioxin-like polychlorinated biphenyls (PCBs). nih.gov

Currently, TEFs have not been assigned to non-2,3,7,8-substituted congeners like 1,2,3,6,9-PeCDD. usask.ca This is because these congeners generally exhibit very low AhR binding affinity and, consequently, low dioxin-like toxicity. Therefore, in the context of the TEF methodology, their contribution to the total toxic equivalency (TEQ) of a mixture is considered to be negligible.

Table 3: WHO 2005 Toxic Equivalency Factors for 2,3,7,8-Substituted PCDDs

| Congener | TEF Value |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (B196215) (1,2,3,7,8,9-HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

Basis and Rationale for TEF Development

The Toxic Equivalency Factor (TEF) approach was developed to simplify the risk assessment of complex mixtures of dioxins and dioxin-like compounds. wikipedia.org Humans and wildlife are typically exposed to mixtures of these compounds, not single congeners. wikipedia.org Since the toxicity of individual congeners can vary by several orders of magnitude, a method was needed to express the total toxicity of a mixture as a single value. wikipedia.org This facilitates regulatory control and risk management. wikipedia.org

The TEF concept is built on several key principles and criteria established by organizations like the World Health Organization (WHO). wikipedia.org For a compound to be included in the TEF system, it must satisfy the following conditions:

It must be structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs) or polychlorinated dibenzofurans (PCDFs). wikipedia.org

It must have the ability to bind to the aryl hydrocarbon receptor (AhR). wikipedia.org

It must be capable of eliciting biochemical and toxic responses mediated by the AhR. wikipedia.org

It must be persistent and bioaccumulate in the food chain. wikipedia.org

The most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is used as the reference chemical and is assigned a TEF of 1.0. wikipedia.orgclu-in.org The TEFs for all other dioxin-like compounds are determined by comparing their toxicity relative to TCDD. wikipedia.orgca.gov These factors are estimates derived from a database of relative potencies (REPs) from various biological studies, and they carry an uncertainty of approximately an order of magnitude. wikipedia.org The underlying assumption of the TEF methodology is that the toxic effects of the individual congeners in a mixture are additive. clu-in.org This allows for the risk posed by complex environmental mixtures to be evaluated in a standardized manner. ornl.gov

The following table summarizes the WHO 2005 TEF values for various dioxin congeners, including pentachlorodibenzo-p-dioxins. Note that only congeners with chlorine atoms at positions 2, 3, 7, and 8 are considered to have dioxin-like toxicity and are assigned TEF values. ca.gov The specific isomer 1,2,3,6,9-PeCDD is not typically assigned a TEF because it lacks the 2,3,7,8-substitution pattern.

WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds

| Compound Group | Congener | TEF Value |

|---|---|---|

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 | |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 | |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 | |

| Polychlorinated Dibenzofurans (PCDFs) | 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 | |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

Calculation of Toxic Equivalency Quotients (TEQs)

The Toxic Equivalency Quotient (TEQ) is the ultimate metric used in risk assessment to express the combined toxicity of a mixture of dioxin-like compounds in terms of an equivalent amount of TCDD. wikipedia.orgepa.gov The TEQ for a mixture is calculated by summing the contributions of each individual congener. ornl.govepa.gov

The calculation process involves two main steps:

For each dioxin-like compound in the mixture, its mass concentration is multiplied by its specific TEF. ornl.govepa.gov This product represents the TCDD-equivalent concentration for that single congener.

The TCDD-equivalent concentrations for all congeners in the mixture are then added together to yield the total TEQ of the mixture. epa.gov

The formula for calculating the TEQ is as follows:

TEQ = Σ (Cᵢ × TEFᵢ)

Where:

Cᵢ is the concentration of the individual congener i.

TEFᵢ is the Toxic Equivalency Factor for the individual congener i.

For example, consider a hypothetical soil sample containing a mixture of three dioxin congeners. The TEQ would be calculated as shown in the table below.

Example Calculation of a Toxic Equivalency Quotient (TEQ)

| Congener | Concentration (Cᵢ) in ng/kg | TEFᵢ (WHO 2005) | Individual Contribution to TEQ (Cᵢ × TEFᵢ) in ng TEQ/kg |

|---|---|---|---|

| 2,3,7,8-TCDD | 5 | 1 | 5.0 |

| 1,2,3,7,8-PeCDD | 20 | 1 | 20.0 |

| 1,2,3,6,7,8-HxCDD | 150 | 0.1 | 15.0 |

| Total TEQ | 40.0 |

In this example, the total mass of the dioxin-like compounds is 175 ng/kg, but its toxic equivalency is 40.0 ng TEQ/kg. This single TEQ value allows for a direct comparison of the toxicity of different environmental samples, even if they contain different combinations and concentrations of dioxin-like compounds. epa.gov A facility releasing 3 grams TEQ of dioxins is considered of greater environmental importance than one releasing 1 gram TEQ into the same environmental medium. epa.gov

Environmental Remediation and Control Strategies for Polychlorinated Dibenzo P Dioxins

In-situ and Ex-situ Decontamination Technologies

Decontamination of dioxin-polluted sites can be approached in two primary ways: in-situ, where the contaminated material is treated in place, and ex-situ, which involves excavating the material for treatment elsewhere. iastate.edumdpi.com In-situ methods are generally less disruptive and more cost-effective, while ex-situ techniques allow for greater control over the treatment process, potentially leading to higher efficiency. iastate.edumdpi.com Technologies range from physical and chemical processes to biological treatments. nih.gov

Photochemical Remediation Techniques (e.g., using Sensitizers)

Photochemical remediation, or photolysis, utilizes light energy to break down chemical compounds. For PCDDs, this process primarily involves the cleavage of carbon-chlorine (C-Cl) bonds, a process known as reductive dechlorination. nih.govnih.gov Direct photolysis can degrade PCDDs, although the rate is often slow for congeners adsorbed to soil particles. nih.govnih.gov

The efficiency of photodegradation can be enhanced through the use of sensitizers and coupled catalysts. nih.govkisti.re.kr For instance, studies have employed coupled catalysts like ZnO/SnO₂ under UV irradiation to accelerate the degradation of specific hexachlorodibenzo-p-dioxin (HxCDD) congeners. nih.gov Research indicates that the primary degradation pathway for direct photolysis is the cleavage of the C-Cl bond, while photocatalysis tends to break the carbon-oxygen (C-O) bonds of the ether linkage. nih.gov The photolysis rate for polychlorinated dibenzofurans (PCDFs) has been observed to be faster than that for PCDDs. nih.gov

Thermal Desorption and Destruction Methods

Thermal treatment is a highly effective and widely adopted method for the destruction of dioxins in contaminated materials like soil and fly ash. clu-in.org These technologies use high temperatures to either desorb dioxins from a solid matrix for subsequent destruction or to break them down directly into less harmful compounds such as carbon dioxide, water, and inorganic acids. Dioxins are known to have high thermal stability but can be completely decomposed at temperatures above 1200°C. nih.gov Laboratory and field studies have demonstrated that incineration can achieve a destruction and removal efficiency (DRE) exceeding 99.9999% for dioxins.

Common thermal treatment technologies include:

Rotary Kiln Incineration: A versatile and popular method capable of treating various solid and liquid wastes.

In Situ Vitrification (ISV): Uses electricity to melt contaminated soil, trapping and destroying organic contaminants. nih.gov

Plasma Arc Pyrolysis: Employs extremely high temperatures generated by a plasma torch to break down waste.

A study on the thermal remediation of contaminated soil found that a zone combustion process could achieve removal efficiencies of over 99.9%. nih.gov The research showed that approximately 99% of the dioxin congener tested was decomposed rather than being vaporized and released into the outlet gas. nih.gov

The effectiveness of thermal destruction is highly dependent on optimizing key operational parameters. iieta.org The "3T+E" principle—ensuring adequate Temperature, Time, Turbulence, and Excess air—is fundamental to efficient combustion and dioxin destruction. iieta.org

Temperature: Dioxin destruction becomes highly efficient at temperatures above 900°C. iieta.org For waste containing halogenated hydrocarbons, a minimum temperature of 1200°C may be required. wtert.org

Residence Time: The flue gas must be held at the target temperature for a sufficient duration, typically at least two seconds, to ensure complete destruction. wtert.org

Oxygen Concentration: A minimum oxygen level, often at least 6% by volume, is necessary to maintain efficient combustion and prevent the formation of products of incomplete combustion (PICs) that can act as dioxin precursors. iieta.orgwtert.org

Monitoring parameters like carbon monoxide (CO) levels can serve as an indicator of combustion efficiency, which correlates with dioxin destruction. iieta.org

| Parameter | Optimal Condition for Dioxin Destruction | Rationale |

|---|---|---|

| Temperature | > 900°C (up to 1200°C for some wastes) | Ensures thermal decomposition of stable dioxin molecules. iieta.orgwtert.org |

| Residence Time | ≥ 2 seconds | Provides sufficient time for the destruction reactions to complete. wtert.org |

| Oxygen (O₂) | ≥ 6% by volume | Promotes complete combustion and prevents formation of precursors. wtert.org |

A critical challenge in thermal treatment is the potential for dioxins to reform in the post-combustion zone of incinerators as flue gases cool. researchgate.net This process, known as de novo synthesis, occurs heterogeneously on fly ash particles, particularly in the temperature window of 200°C to 500°C, with a peak around 350°C. wtert.orgmurdoch.edu.au

Strategies to control reformation include:

Rapid Cooling: Quickly quenching the flue gases as they exit the high-temperature combustion chamber to pass through the reformation temperature window as fast as possible is a key strategy. lidsen.com

Inhibition: The presence of sulfur compounds can inhibit dioxin formation by reacting with catalytic metal chlorides. researchgate.net

Precursor Control: Minimizing PICs and soot, which can act as carbon sources for de novo synthesis, through optimized combustion is crucial. murdoch.edu.au

Catalyst Passivation: Preventing the catalytic activity of metals like copper on fly ash surfaces can reduce reformation rates. murdoch.edu.au

Bioremediation Approaches (e.g., Microbial Degradation)

Bioremediation utilizes microorganisms like bacteria and fungi to break down pollutants into less toxic substances. mdpi.com It is considered a cost-effective and environmentally friendly alternative to physicochemical methods for treating dioxin-contaminated soil and sediment. neptjournal.comnih.gov The primary mechanisms for microbial dioxin degradation are anaerobic reductive dechlorination and aerobic oxidative cleavage. nih.govresearchgate.net

Under anaerobic conditions, microorganisms can remove chlorine atoms from highly chlorinated dioxins, making them less toxic and more susceptible to further degradation. nih.govresearchgate.net Aerobic bacteria and fungi, on the other hand, can cleave the aromatic rings of less chlorinated dioxins using enzymes such as dioxygenases and lignin-modifying enzymes (LMEs). researchgate.nettandfonline.comvu.nl

Research has identified several microbial species with the ability to degrade PCDDs:

Bacteria: Species of Pseudomonas, Sphingomonas, and Dehalococcoides have shown the capacity to degrade various dioxin congeners. researchgate.netresearchgate.netnih.gov Pseudomonas veronii PH-03, for example, can grow on dibenzo-p-dioxin (B167043) as a sole carbon source. researchgate.net

Fungi: White-rot fungi like Phanerochaete chrysosporium and brown-rot fungi such as Aspergillus aculeatus are effective degraders due to their powerful extracellular enzymes. neptjournal.comnih.gov Studies have demonstrated that fungal treatment can degrade 60-90% of dioxins in contaminated soil over 30 days. scialert.net

Bioremediation can be applied in-situ or ex-situ through techniques like bioaugmentation (adding specific microbes), biostimulation (adding nutrients to encourage native microbes), and composting. nih.govnih.gov

| Microorganism Type | Example Species | Degradation Mechanism | Target Congeners |

|---|---|---|---|

| Aerobic Bacteria | Sphingomonas wittichii RW1 | Angular dioxygenation | Less-chlorinated PCDDs (e.g., TriCDD, TetraCDD) researchgate.netnih.gov |

| Anaerobic Bacteria | Dehalococcoides sp. | Reductive dechlorination | Highly-chlorinated PCDDs (e.g., PeCDD) researchgate.net |

| White-Rot Fungi | Phanerochaete chrysosporium | Lignin-modifying enzymes | 2,3,7,8-TCDD neptjournal.com |

| Brown-Rot Fungi | Aspergillus aculeatus | Enzymatic degradation | 1,2,3,4-TCDD nih.gov |

Source Reduction and Emission Control Technologies

Minimizing the release of dioxins from their primary sources, particularly waste incinerators, is a cornerstone of environmental protection. This involves a two-pronged approach: reducing the initial formation of dioxins and capturing any that are formed before they are released into the atmosphere. wtert.org

Source reduction focuses on controlling the inputs and the combustion process itself. This includes managing the waste feed to limit chlorine and catalyst precursors and optimizing combustion conditions (the "3T+E" principle) to prevent dioxin formation. iieta.orgwtert.org

Emission control is achieved through various Air Pollution Control Devices (APCDs) installed downstream of the combustion chamber. nih.gov These technologies are designed to remove gaseous and particle-bound dioxins from the flue gas. wtert.org

Activated Carbon Injection (ACI): Powdered activated carbon is injected into the flue gas, where it adsorbs dioxins and other organic pollutants. ldxsolutions.comaaqr.org The carbon is then collected in a particulate matter control device, such as a bag filter. ACI systems can reduce dioxin emissions by over 90%. ldxsolutions.com

Selective Catalytic Reduction (SCR): Primarily used for NOx control, SCR systems can also destroy dioxins through catalytic oxidation. aaqr.org

Wet and Dry Scrubbers: These systems are mainly for acid gas removal but can also capture some dioxins. nih.govaaqr.org However, wet scrubbers can sometimes exhibit a "memory effect," where previously captured dioxins are re-released, potentially increasing emissions. aaqr.org

Fabric (Bag) Filters: These devices physically remove particulate matter, including fly ash to which dioxins are adsorbed. aaqr.org

Modern waste-to-energy plants often employ a multi-stage system combining several of these technologies to ensure emissions are kept below stringent regulatory limits, such as 0.1 ng I-TEQ/Nm³. wtert.org

Best Available Techniques (BAT) for Industrial Sources

The reduction of emissions of 1,2,3,6,9-Pentachlorodibenzo-p-dioxin (1,2,3,6,9-PeCDD) and other polychlorinated dibenzo-p-dioxins (PCDDs) from industrial sources is a critical component of environmental protection. The application of Best Available Techniques (BAT) is a cornerstone of regulatory efforts to minimize industrial pollution. These techniques are outlined in documents such as the Best Available Techniques (BAT) Reference Documents (BREFs) provided by the European Union, which cover various industrial sectors including the production of large volume organic chemicals and waste treatment. europa.eueuropa.eu

BAT for controlling dioxin emissions encompasses a combination of process-integrated measures and end-of-pipe abatement technologies. epa.ie Key strategies include:

Process Optimization: Modifying production processes to prevent the formation of dioxins in the first place. This can involve careful control of temperature, pressure, and the presence of catalysts and precursors.

Substitution of Chlorinated Compounds: Where feasible, replacing chlorinated raw materials with non-chlorinated alternatives can significantly reduce the potential for dioxin formation.

Improved Waste Gas Management: Implementing comprehensive systems for the collection and treatment of waste gases can capture dioxins before they are released into the atmosphere. unizg.hr

The effectiveness of these techniques is demonstrated by the significant reduction in dioxin emissions observed in countries that have implemented stringent regulations based on BAT. For example, in the United Kingdom, total dioxin emissions to the air were reduced from 1142 g I-TEQ/year in 1990 to 345 g I-TEQ/year in 1999. ieabioenergy.com

Table 1: Examples of Best Available Techniques for Dioxin Emission Control

| Technique | Description | Applicable Industrial Sectors |

|---|---|---|

| Catalytic Oxidation | Destruction of dioxins in off-gases by passing them over a catalyst at elevated temperatures. | Chemical Manufacturing, Waste Incineration |

| Adsorption on Activated Carbon | Dioxins are adsorbed onto the surface of activated carbon, which is then removed from the gas stream. wtert.org | Waste Incineration, Metal Smelting |

| Fabric Filters | High-efficiency filters that capture particulate matter, to which dioxins are often adsorbed. nih.gov | Waste Incineration, Cement Kilns |

Advanced Combustion and Incineration Technologies

Combustion and incineration processes are significant sources of 1,2,3,6,9-PeCDD and other dioxins. nih.gov Advanced technologies in this field are designed to destroy these compounds effectively and prevent their formation or release. The fundamental principle behind these technologies is the "3T" rule: high Temperature, sufficient residence Time, and good Turbulence to ensure complete combustion. wtert.org

Modern municipal solid waste (MSW) incinerators are designed to operate at temperatures above 850°C for at least two seconds to ensure the destruction of dioxins. wtert.org For waste containing higher concentrations of chlorinated hydrocarbons, temperatures of at least 1200°C are required. wtert.org

Several advanced incineration technologies have been developed for the treatment of dioxin-containing wastes:

Rotary Kilns: These are versatile incinerators that can handle a wide variety of waste types, including solids, liquids, and sludges. The rotating motion of the kiln ensures good mixing and complete combustion.

Fluidized Bed Combustors: In these systems, waste is introduced into a bed of inert material, such as sand, which is fluidized by blowing air from below. This creates a highly turbulent environment that promotes efficient combustion.

Plasma Arc Technology: This technology uses a plasma torch to generate extremely high temperatures (several thousand degrees Celsius) that can break down dioxins into their elemental constituents.

Supercritical Water Oxidation (SCWO): This process uses water in its supercritical state (above 374°C and 221 bar) as a medium to oxidize organic waste, including dioxins, into carbon dioxide, water, and mineral salts.

The effectiveness of these technologies is often measured by their Destruction and Removal Efficiency (DRE). For dioxins, a DRE of 99.9999% is often required.

Table 2: Comparison of Advanced Incineration Technologies for Dioxin Destruction

| Technology | Operating Temperature | Advantages | Disadvantages |

|---|---|---|---|

| Rotary Kiln | 850 - 1400°C | Versatile, can handle various waste types. | Can have higher particulate emissions. |

| Fluidized Bed | 850 - 950°C | High combustion efficiency, good heat transfer. | Less suitable for bulky or non-uniform waste. |

| Plasma Arc | > 3000°C | Very high destruction efficiency, can treat highly toxic waste. | High energy consumption, high capital cost. |

Waste Management Practices to Minimize Dioxin Formation

Effective waste management is crucial for minimizing the formation of 1,2,3,6,9-PeCDD and other dioxins. The primary goal is to prevent the conditions that favor dioxin formation in combustion and other thermal processes. Key waste management practices include:

Waste Segregation: Separating waste at the source to remove materials that can contribute to dioxin formation, such as chlorinated plastics (e.g., PVC) and certain metals that can act as catalysts. ieabioenergy.com

Control of Combustion Conditions: Ensuring that waste incinerators are operated under optimal conditions (the "3Ts") is essential to prevent the de novo synthesis of dioxins. ieabioenergy.com This includes maintaining a stable combustion process and avoiding fluctuations in temperature and oxygen levels. ieabioenergy.com

Flue Gas Cleaning: The use of effective flue gas cleaning systems is a critical end-of-pipe measure to capture any dioxins that may have formed. ieabioenergy.com This often involves a multi-stage process that can include:

Acid Gas Scrubbing: Removal of acid gases like HCl, which can be precursors to dioxin formation. ieabioenergy.com

Activated Carbon Injection: Adsorption of dioxins onto activated carbon particles. ieabioenergy.comnih.gov

Particulate Matter Removal: Using electrostatic precipitators or fabric filters to capture fly ash and other particulates that can carry adsorbed dioxins. ieabioenergy.comnih.gov

The implementation of these waste management practices has led to a significant reduction in dioxin emissions from sources like municipal solid waste incinerators. For instance, in the UK, the contribution of MSW combustion to total dioxin emissions was reduced from about 52% in 1990 to 1% in 1999 after the enforcement of new EU regulations. ieabioenergy.com

Regulatory Science and Environmental Management Frameworks for Polychlorinated Dibenzo P Dioxins

International Conventions and Agreements (e.g., Stockholm Convention on POPs)

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a cornerstone of global efforts to manage and control PCDDs. researchgate.net This international treaty aims to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and have harmful impacts. iisd.org

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are listed in Annex C of the Convention, which addresses unintentionally produced POPs. Parties to the Convention are required to take measures to reduce or eliminate releases from unintentional production of these substances. pops.int The treaty outlines a process for identifying, evaluating, and adding new chemicals based on scientific criteria related to persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. iisd.org The Convention has been a driving force for countries to develop national implementation plans and establish inventories of PCDD/F sources and releases. pops.int Data from recent decades indicate that measures implemented under frameworks like the Stockholm Convention have been effective in reducing the levels of PCDDs and PCDFs in the environment and in human populations in many industrialized nations. pops.int

The Convention on Long-Range Transboundary Air Pollution is another significant international agreement that addresses PCDDs, among other pollutants. helcom.fi

National and Regional Environmental Quality Standards (EQS)

National and regional bodies have established environmental quality standards (EQS) for various environmental compartments to protect ecosystems from the adverse effects of PCDDs.

Due to their hydrophobic nature, PCDDs tend to accumulate in sediments, which can act as both a sink and a long-term source of contamination in aquatic environments. helcom.fi Consequently, sediment quality guidelines (SQGs) are crucial for assessing and managing the risks posed by these compounds. researchgate.net

Several methodologies are used to derive SQGs. One common approach is the equilibrium partitioning (EqP) theory, which posits that the biological effects of nonionic organic chemicals are related to their concentration in the pore water and, by extension, to the concentration in sediment organic carbon. nih.gov Another method involves using large databases of sediment chemistry and associated biological effects to derive threshold effect levels (TELs) and probable effect levels (PELs). researchgate.net These values define concentration ranges that are rarely, occasionally, or frequently associated with adverse biological effects. researchgate.net

Canada has developed interim sediment quality guidelines (ISQGs) and probable effect levels (PELs) for PCDD/Fs expressed in toxic equivalencies (TEQs). ccme.ca The derivation of these guidelines utilized data from field-collected sediments, linking chemical concentrations with observed biological effects. ccme.ca

A summary of some Canadian sediment quality guidelines is presented below:

| Guideline Type | Freshwater (ng TEQ/kg dw) | Marine/Estuarine (ng TEQ/kg dw) |

| Interim Sediment Quality Guideline (ISQG) | 0.85 | 0.85 (Provisional) |

| Probable Effect Level (PEL) | 21.5 | 21.5 (Provisional) |

| Data sourced from Canadian Council of Ministers of the Environment (CCME). ccme.ca |

These guidelines are used to evaluate the potential for adverse biological effects from exposure to PCDD/Fs in sediments. ccme.ca

Emission Limit Regulations for Stationary and Industrial Sources

A primary focus of PCDD regulation is the control of emissions from industrial and stationary sources, as these are significant contributors to environmental contamination. helcom.fi Waste incineration, in particular, has been identified as a major source of dioxin emissions. ukwin.org.uk

Regulatory bodies have established stringent emission limits for these facilities. For example, the European Union's Directive on the incineration of wastes sets an air emission limit value of 0.1 ng TEQ/m³. europa.eu In China, the national emission standard for hazardous waste incinerators has also been tightened to 0.1 ng TEQ/Nm³. doi.org

These regulations have driven the development and implementation of advanced emission control technologies. nih.gov Technologies such as activated carbon injection combined with bag filters have demonstrated high removal efficiencies for PCDD/Fs, often exceeding 99%. nih.gov Research has also explored methods like sulfur addition during combustion to suppress dioxin formation. ieabioenergy.com

The following table provides examples of emission limits for waste incinerators:

| Jurisdiction | Emission Limit (ng TEQ/m³) | Source |

| European Union | 0.1 | europa.eu |

| China (Hazardous Waste Incinerators) | 0.1 | doi.org |

It is important to note that emissions can be significantly higher during non-steady-state conditions such as startup and shutdown, highlighting the need for comprehensive operational controls. ukwin.org.uk

Environmental Monitoring and Surveillance Programs for PCDD Levels

To assess the effectiveness of regulations and to track the environmental fate of PCDDs, numerous monitoring and surveillance programs have been established. These programs measure the levels of PCDDs in various environmental media, including air, water, soil, sediment, and biota.

In the United States, the Environmental Protection Agency (U.S. EPA) established the National Dioxin Air Monitoring Network (NDAMN) in 1998. epa.gov The purpose of this network was to determine background air concentrations of PCDDs, PCDFs, and dioxin-like compounds in urban, rural, and remote areas. epa.gov This data is crucial for understanding long-range transport and temporal trends of these pollutants. epa.gov

Monitoring programs are also essential components of international agreements like the Stockholm Convention to evaluate the effectiveness of global control measures. pops.int Long-term monitoring of PCDD/F levels in human milk, for instance, has shown a steady decline in many industrialized countries, indicating the success of reduction strategies. pops.int

Frameworks for Ecological Risk Assessment of PCDDs

Ecological risk assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects resulting from exposure to stressors, including chemical contaminants like PCDDs. rmpcecologia.com The U.S. EPA has developed a comprehensive framework for conducting ERAs, which involves problem formulation, exposure assessment, and risk characterization. rmpcecologia.comepa.gov

For complex mixtures of dioxin-like compounds, the Toxicity Equivalence (TEQ) methodology is a key component of the risk assessment framework. epa.govepa.gov This approach uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different PCDD congeners relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org The total TEQ concentration of a mixture is calculated, providing a single value that can be compared to toxicological reference values to assess risk. epa.gov

The ERA framework for PCDDs considers various exposure pathways, including bioaccumulation in the food web, which can lead to risks for higher trophic level organisms such as fish, birds, and mammals. epa.govnih.gov The assessment evaluates potential risks to different ecological receptors, from benthic invertebrates in sediment to wildlife consumers of aquatic biota. nih.gov The process is designed to be tiered, starting with a conservative screening-level assessment and progressing to more detailed, site-specific investigations if potential risks are identified. nih.govornl.gov

Q & A

Q. What are the primary analytical challenges in detecting 1,2,3,6,9-Pentachlorodibenzo-p-dioxin in environmental samples, and what methodologies address these?

Detection requires isomer-specific resolution due to co-occurring PCDD isomers (e.g., 1,2,3,7,8-PeCDD) and ultra-trace concentrations. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is preferred for its selectivity, achieving limits of quantification (LOQs) as low as 0.060 pg/µL . Isotope dilution assays (e.g., using -labeled standards) mitigate matrix effects, but thorough spiking protocols are critical to avoid biased recovery due to microenvironmental heterogeneity in samples like soil or biological tissues .

Q. How is the toxicity of this compound assessed compared to other PCDDs with established Toxic Equivalency Factors (TEFs)?

Toxicity Equivalency Factors (TEFs) for non-2,3,7,8-substituted PCDDs like 1,2,3,6,9-PeCDD are often unassigned. Researchers use in vitro assays (e.g., Ah receptor binding affinity) and in vivo models (e.g., rodent lethality studies) to derive relative potency values. For example, 1,2,3,7,8-PeCDD shares TCDD’s TEF of 1 due to analogous toxicity mechanisms, while isomers with lateral chlorination differences exhibit reduced potency .

Q. What experimental designs are recommended for studying environmental persistence and bioaccumulation of this compound?

Use stable isotope-labeled analogs to track degradation kinetics in soil/water systems. Monitor lipid-adjusted concentrations in biota (e.g., fish or mammalian models) to assess bioaccumulation factors (BAFs). NHANES-like population studies (e.g., lipid-adjusted serum analysis) provide human exposure baselines, though 1,2,3,6,9-PeCDD-specific data are limited compared to 1,2,3,7,8-PeCDD .

Advanced Research Questions

Q. What strategies enable isomer-specific quantification of this compound in complex matrices containing co-eluting PCDD isomers?

Optimize GC column phases (e.g., SP-2331 or DB-5MS) to separate positional isomers. Confirm identities using retention time alignment with certified standards and MS/MS fragmentation patterns. For example, 1,2,3,6,9-PeCDD can be distinguished from 1,2,4,7,8-PeCDD by characteristic ion ratios (e.g., m/z 356 → 320 vs. m/z 356 → 294) .

Q. How do computational models predict degradation pathways and byproducts of this compound in catalytic systems?

Density Functional Theory (DFT) studies on Ni/SWCNT clusters reveal dehydrochlorination mechanisms, where Cl removal from specific positions (e.g., C6 or C9) dictates reaction energetics. Molecular dynamics simulations predict intermediate formation (e.g., tetra- or trichlorinated dioxins), guiding experimental validation .

Q. What molecular mechanisms underlie the differential toxicity of this compound compared to 2,3,7,8-TCDD?

Lateral chlorination (positions 2,3,7,8) maximizes Ah receptor binding, whereas non-lateral isomers like 1,2,3,6,9-PeCDD exhibit weaker interactions. Transcriptomic profiling in resistant vs. susceptible rat strains identifies genes (e.g., CYP1A1) with altered expression, linking chlorination patterns to oxidative stress responses .

Methodological Considerations

- Data Contradictions : Discrepancies in TEF assignments (e.g., 1,2,3,7,8-PeCDD vs. OCDD) arise from species-specific toxicity thresholds. Cross-validate in silico, in vitro, and in vivo data to resolve inconsistencies .

- Sampling Protocols : Acidified extraction solvents (e.g., toluene:acetone:1M HCl, 40:10:1) prevent artifactual formation of dioxins during sample preparation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.